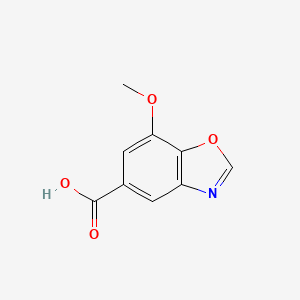

7-Methoxy-1,3-benzoxazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Methoxy-1,3-benzoxazole-5-carboxylic acid” is a chemical compound with the empirical formula C9H8O5 . It has a molecular weight of 196.16 . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including “this compound”, has been studied extensively . Various methods have been developed, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Other methods involve a sequential one-pot procedure for the synthesis of either 2- (hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC (C (O)=O)=CC2=C1OCO2 . This indicates that the compound contains a methoxy group (OCH3), a carboxylic acid group (COOH), and a benzoxazole ring . Physical and Chemical Properties Analysis

“this compound” is a powder . Its molecular weight is 196.16 . The compound’s InChI key isAOHAPDDBNAPPIN-UHFFFAOYSA-N .

Scientific Research Applications

Antiallergic Activity

7-Methoxy-1,3-benzoxazole-5-carboxylic acid derivatives have been evaluated for antiallergic activity. Compounds related to this structure showed potent antiallergic effects, surpassing the effectiveness of standard treatments like disodium cromoglycate in certain studies. This suggests potential applications in treating allergic conditions (Buckle et al., 1983).

Synthesis Methodologies

Innovative methods for synthesizing benzoxazole derivatives, including those structurally related to this compound, have been developed. Microwave-assisted direct synthesis from carboxylic acids is an example, providing efficient, metal and solvent-free conditions (Kumar et al., 2005).

Antimicrobial Agents

Derivatives of this compound have been designed and synthesized with potential as antimicrobial agents. These compounds, synthesized in various ways, demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating their utility in antimicrobial research (Vodela et al., 2013).

Sensing Applications

Certain benzoxazole derivatives, including those related to this compound, have been used in the development of fluorescent probes for sensing purposes. They have applications in detecting pH changes and metal cations, underlining their versatility in chemical sensing technologies (Tanaka et al., 2001).

Antitumor Agents

Research into benzoxazole derivatives has extended into the antitumor domain. For instance, a study described the synthesis of a compound structurally related to this compound with potential as an antitumor agent, highlighting the broader pharmacological scope of these compounds (Mondal et al., 2003).

Fluorescent Labeling

Benzoxazole derivatives have been employed as fluorescent labeling reagents in high-performance liquid chromatography (HPLC), demonstrating their utility in analytical chemistry and diagnostics (Takadate et al., 1989).

Properties

IUPAC Name |

7-methoxy-1,3-benzoxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-7-3-5(9(11)12)2-6-8(7)14-4-10-6/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPGCDJCDBGUJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2449730.png)

![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)

![4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol](/img/structure/B2449732.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)

![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)